molecular formula C11H10O2S3 B14502846 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene CAS No. 63033-75-0

2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene

Cat. No.: B14502846
CAS No.: 63033-75-0
M. Wt: 270.4 g/mol
InChI Key: CRAWGPVZEWFFOA-UHFFFAOYSA-N
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Description

2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a thiophene ring through a sulfanyl linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene is unique due to the presence of the methanesulfonyl phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63033-75-0

Molecular Formula

C11H10O2S3

Molecular Weight

270.4 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)sulfanylthiophene

InChI

InChI=1S/C11H10O2S3/c1-16(12,13)10-6-4-9(5-7-10)15-11-3-2-8-14-11/h2-8H,1H3

InChI Key

CRAWGPVZEWFFOA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CS2

Origin of Product

United States

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